2,4-Dimethyldec-1-EN-5-one
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Overview
Description
2,4-Dimethyldec-1-en-5-one: is an organic compound with a molecular formula of C12H22O. It is a ketone with a double bond located at the first carbon and methyl groups at the second and fourth positions. This compound is part of the broader class of alkenes and ketones, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyldec-1-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentanol. This process uses a metal catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyldec-1-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond or the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), electrophiles
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2,4-Dimethyldec-1-en-5-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyldec-1-en-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The double bond in the compound also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond, resulting in the formation of new chemical species.
Comparison with Similar Compounds
2,4-Dimethylpentan-3-one: A ketone with similar structural features but lacks the double bond.
2,4-Dimethylhex-3-en-2-one: Another enone with a similar structure but different chain length and position of the double bond.
Uniqueness: 2,4-Dimethyldec-1-en-5-one is unique due to its specific combination of a double bond and ketone group, along with the presence of methyl groups at the second and fourth positions. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62834-85-9 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,4-dimethyldec-1-en-5-one |
InChI |
InChI=1S/C12H22O/c1-5-6-7-8-12(13)11(4)9-10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
DXPPVCKEBFVIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)CC(=C)C |
Origin of Product |
United States |
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